molecular formula C7H8Cl2FN B13004349 (3-Chloro-2-fluorophenyl)methanamine hydrochloride

(3-Chloro-2-fluorophenyl)methanamine hydrochloride

Cat. No.: B13004349
M. Wt: 196.05 g/mol
InChI Key: MQEGKXOARREGQO-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or distillation .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines .

Scientific Research Applications

(3-Chloro-2-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Chloro-2-fluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H

InChI Key

MQEGKXOARREGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN.Cl

Origin of Product

United States

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